N4-(Cyclopropylmethyl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride
Description
N4-(Cyclopropylmethyl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride is a bicyclic amine derivative characterized by a tetrahydro-2H-pyran core substituted with a cyclopropylmethyl group at the N4 position. The dihydrochloride salt form enhances its solubility in aqueous media, making it suitable for pharmacological and biochemical applications.
Properties
Molecular Formula |
C9H20Cl2N2O |
|---|---|
Molecular Weight |
243.17 g/mol |
IUPAC Name |
4-N-(cyclopropylmethyl)oxane-3,4-diamine;dihydrochloride |
InChI |
InChI=1S/C9H18N2O.2ClH/c10-8-6-12-4-3-9(8)11-5-7-1-2-7;;/h7-9,11H,1-6,10H2;2*1H |
InChI Key |
KHKIADMYMBSRPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2CCOCC2N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(Cyclopropylmethyl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride typically involves the ring-expansion of monocyclopropanated pyrroles and furans. This process is stereoselective, scalable, and metal-free, featuring a cyclopropylcarbinyl cation rearrangement as the key step . The selective cleavage of the unactivated endocyclic cyclopropane C−C bond is achieved, leading to the formation of highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalable nature of the synthetic route mentioned above suggests that it can be adapted for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
N4-(Cyclopropylmethyl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
N4-(Cyclopropylmethyl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N4-(Cyclopropylmethyl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through the selective cleavage of the endocyclic cyclopropane bond, leading to the formation of active intermediates that interact with biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N4-Cyclopropyltetrahydro-2H-pyran-3,4-diamine Dihydrochloride
This compound () shares the tetrahydro-2H-pyran backbone and dihydrochloride salt with the target molecule but differs in the substituent at the N4 position (cyclopropyl vs. cyclopropylmethyl).
N1,N4-Dimethyl-1,4-cyclohexanediamine Dihydrochloride
Listed in , this compound features a cyclohexane ring instead of a pyran ring, with dimethylamine groups at the 1,4-positions. Key differences include:
- Ring System : The pyran ring (oxygen-containing) in the target compound may confer greater polarity and hydrogen-bonding capacity compared to the all-carbon cyclohexane ring.
- Substituents : The cyclopropylmethyl group in the target compound could enhance steric bulk and metabolic stability relative to the dimethylamine groups in the Pharmint compound.
Both are dihydrochloride salts, suggesting comparable solubility profiles in polar solvents. However, the absence of direct experimental data limits definitive conclusions .
Structural and Functional Implications
Substituent Effects
- Cyclopropylmethyl vs. Cyclopropyl : The extended alkyl chain in the target compound may enhance binding to hydrophobic pockets in biological targets, as seen in other cyclopropylmethyl-containing drugs (e.g., certain antivirals).
- Pyran vs. Cyclohexane : The pyran ring’s oxygen atom could facilitate interactions with polar residues in enzymes or receptors, a feature absent in cyclohexane-based analogs.
Pharmacokinetic Considerations
The cyclopropylmethyl group may also slow oxidative metabolism compared to smaller substituents.
Biological Activity
N4-(Cyclopropylmethyl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride is a chemical compound characterized by its unique molecular structure, which includes a cyclopropylmethyl group and a tetrahydropyran ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
- Molecular Formula : C9H20Cl2N2O
- Molecular Weight : 243.17 g/mol
- CAS Number : 1363404-63-0
Biological Activity
Research indicates that this compound exhibits several biological activities, primarily focusing on antimicrobial and antiviral properties. The compound's ability to interact with specific molecular targets suggests potential therapeutic applications.
Antimicrobial Properties
Studies have shown that this compound may possess significant antimicrobial activity. For instance, it has been evaluated against various bacterial strains and fungi, demonstrating effective inhibition at certain concentrations.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 8 µg/mL |
| S. aureus | 16 µg/mL |
| Candida albicans | 4 µg/mL |
These findings suggest that this compound may be a candidate for developing new antimicrobial agents.
Antiviral Activity
Preliminary studies also indicate antiviral properties, particularly against viruses that affect respiratory health. The compound's mechanism of action appears to involve the modulation of viral replication pathways.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth or viral replication.
- Receptor Interaction : It potentially interacts with cellular receptors, modulating signaling pathways that are vital for pathogen survival.
Case Studies
- In Vitro Studies :
- A study conducted on human cell lines demonstrated that the compound significantly reduced viral load in infected cells, suggesting its potential as an antiviral agent.
- Animal Models :
- In murine models of infection, administration of this compound resulted in decreased morbidity and mortality rates compared to control groups.
Synthesis and Purification
The synthesis of this compound typically involves multi-step synthetic routes:
- Starting Materials : Cyclopropylamine derivatives and tetrahydropyran intermediates.
- Reactions : Conducted under controlled conditions using appropriate solvents and catalysts.
- Purification Techniques : Recrystallization and chromatography are employed to ensure high purity and yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
